molecular formula C15H22ClN3O B15111074 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol

Cat. No.: B15111074
M. Wt: 295.81 g/mol
InChI Key: GFYIXHQBTPNAMJ-UHFFFAOYSA-N
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Description

3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a pyrazole ring, a phenol group, and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . The phenol group can be introduced through electrophilic aromatic substitution reactions, where phenolic compounds react with electrophiles under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring can lead to dihydropyrazoles .

Mechanism of Action

The mechanism of action of 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to specific sites on proteins and modulating their activity . This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

3-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)15-8-13(18(3)17-15)10-16-9-12-5-4-6-14(19)7-12;/h4-8,11,16,19H,9-10H2,1-3H3;1H

InChI Key

GFYIXHQBTPNAMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)O)C.Cl

Origin of Product

United States

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